molecular formula C7H9N3O B1664622 4-Aminobenzohydrazide CAS No. 5351-17-7

4-Aminobenzohydrazide

Cat. No. B1664622
CAS RN: 5351-17-7
M. Wt: 151.17 g/mol
InChI Key: WPBZMCGPFHZRHJ-UHFFFAOYSA-N
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Description

4-Aminobenzohydrazide, also known as 4-ABAH, is an irreversible inhibitor of myeloperoxidase (MPO) with an IC50 of 0.3 μM .


Synthesis Analysis

The synthesis of 4-Aminobenzohydrazide involves the design and modification of hydrazide for incorporation in high-temperature polymers . It has been used as a reactant to synthesize acylhydrazone Schiff base ligand by condensation reaction with 2-acetylpyridine .


Molecular Structure Analysis

The molecule of 4-aminobenzohydrazide is essentially planar. Supramolecular N–H···O and N–H···N interactions combine to link molecules of 4-aminobenzohydrazide into a three-dimensional network. Weaker N–H···N and N–H···π interactions consolidate the structure .


Chemical Reactions Analysis

The chemical reactions of 4-Aminobenzohydrazide involve the transformation of benzocaine to 4-aminobenzohydrazide . It also plays a role in the synthesis of oligomeric transition metal complexes applicable in the fabrication of organic-inorganic hybrid devices with efficient electrical and photoelectrical properties .


Physical And Chemical Properties Analysis

4-Aminobenzohydrazide has a molecular formula of C7H9N3O and a molecular weight of 151.17. It appears as a solid and is soluble in DMSO .

Safety And Hazards

4-Aminobenzohydrazide may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

4-Aminobenzohydrazide has potential applications in the research of subacute stroke . It can also be used in the synthesis of acylhydrazone Schiff base ligand and oligomeric transition metal complexes, which are applicable in the fabrication of organic-inorganic hybrid devices with efficient electrical and photoelectrical properties .

properties

IUPAC Name

4-aminobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBZMCGPFHZRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201720
Record name 4-Aminobenzhydrazide
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Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzohydrazide

CAS RN

5351-17-7
Record name 4-Aminobenzoic acid hydrazide
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Record name 4-Aminobenzhydrazide
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Record name 4-Aminobenzhydrazide
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Record name 4-Aminobenzhydrazide
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Record name 4-aminobenzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
Z Almaz, A Oztekin, A Tan, H Ozdemir - Journal of Molecular Structure, 2021 - Elsevier
… In the light of above, in this study, mono or di-substituted 4-aminobenzohydrazide derivatives were synthesized and their inhibition potential on AChE and BChE enzymes was …
Number of citations: 19 www.sciencedirect.com
S Senthilkumar, J Seralathan… - Journal of Molecular …, 2021 - Elsevier
(E)-4-Amino-N′-(substituted benzylidene) benzohydrazides (1-8) were synthesized by condensing 4-aminobenzohydrazide with an appropriate aldehyde in the molar ratio of 1:1 in …
Number of citations: 11 www.sciencedirect.com
H Kargar, M Fallah-Mehrjardi - Journal of the Iranian Chemical Society, 2021 - Springer
… , [MoO 2 (L n )(CH 3 OH)], were synthesized by the reaction of MoO 2 (acac) 2 and ONO donor Schiff base ligands (H 2 L n ) derived by the condensation of 4-aminobenzohydrazide and …
Number of citations: 18 link.springer.com
P Cikla, G KÜÇÜKGÜZEL, İ Küçükgüzel… - Marmara …, 2010 - dergipark.org.tr
A series of novel 1-[4-[[2-[(4-substituted phenyl)methylene]hydrazino]carbonyl]p henyl]-3-substituted thiourea derivatives have been synthesized by the addition of substituted aryl …
Number of citations: 41 dergipark.org.tr
V Arjunan, A Jayaprakash, K Carthigayan… - … Acta Part A: Molecular …, 2013 - Elsevier
… 4-Aminobenzohydrazide (4ABH) was synthesised using the reported procedure [39] by … in air to afford 4-aminobenzohydrazide. The melting point of 4-aminobenzohydrazide is 226 C. …
Number of citations: 11 www.sciencedirect.com
R Kalin, A Atasever, H Özdemir - Food chemistry, 2014 - Elsevier
… In this study, the 4-aminobenzohydrazide molecule is used as a ligand for the purification of TRP-POD and Turnip POD. 4-Aminobenzohydrazide is a myeloperoxidase inhibitor with an …
Number of citations: 31 www.sciencedirect.com
H Kargar, R Kia, MN Tahir - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… Structures of Schiff bases derived from substituted 4-aminobenzohydrazide closely related … base compounds of hydroxy derivatives of 4-aminobenzohydrazide, the title compound was …
Number of citations: 2 scripts.iucr.org
P Punitha, S Senthilkumar, G Muthukumaran - Chemical Data Collections, 2020 - Elsevier
… (E)-4-Amino-N’-(2,5-dimethoxybenzylidene)benzohydrazide (E4A2,5DMBH) is synthesized by condensing 4-aminobenzohydrazide with 2,5–dimethoxybenzaldehyde in the molar ratio …
Number of citations: 8 www.sciencedirect.com
S Senthilkumar, J Seralathan… - Chemical Data Collections, 2020 - Elsevier
… (E)-4-Amino-N'-(1-phenylethylidene) benzohydrazide (4-APEBH) is synthesized by condensing 4-aminobenzohydrazide with acetophenone in the molar ratio of 1:1 using methanol as …
Number of citations: 4 www.sciencedirect.com
H Kargar, R Kia, MN Tahir - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… Structures of Schiff bases derived from substituted 4-aminobenzohydrazide have been reported earlier (Kargar et al., 2012a,b; Xu, 2012; Shi & Li, 2012; Bakir & Green, 2002). In order to …
Number of citations: 9 scripts.iucr.org

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